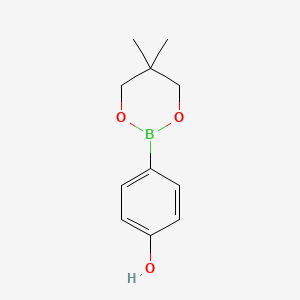

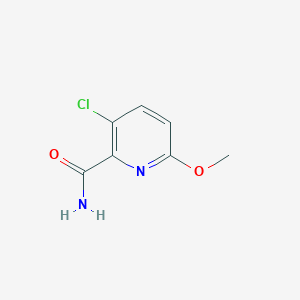

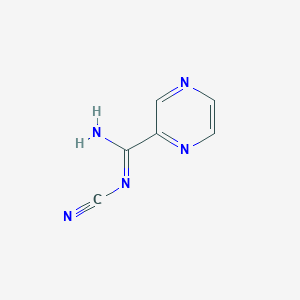

![molecular formula C12H18Cl2N2 B1453427 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride CAS No. 1185307-54-3](/img/structure/B1453427.png)

1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride

Vue d'ensemble

Description

1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride is an arylpiperazine compound. It is an important intermediate in the preparation of various pharmaceuticals, such as Trazodone .

Synthesis Analysis

The synthesis of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

The molecular formula of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride is C12H18Cl2N2 . The average mass is 269.599 Da and the monoisotopic mass is 268.030090 Da .Chemical Reactions Analysis

The chemical reactions involving 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Applications De Recherche Scientifique

Neuropharmacology

1-(1-(3-Chlorophenyl)ethyl)piperazine hydrochloride: is known to act as a 5-HT2C serotonin receptor agonist . This property makes it valuable for neuropharmacological research, particularly in studying the modulation of serotonin receptors, which are implicated in various neurological and psychiatric disorders. It has been used to investigate the effects of serotonin receptor activation on behaviors and neurological processes.

Antidepressant Research

The compound is a metabolite of the antidepressant medications trazodone and nefazodone . Its role in the metabolism of these drugs is crucial for understanding their pharmacokinetics and pharmacodynamics. Research into this compound can provide insights into the development of new antidepressants with improved efficacy and safety profiles.

Analytical Chemistry

In analytical chemistry, 1-(1-(3-Chlorophenyl)ethyl)piperazine hydrochloride has been utilized in the determination of designer piperazines in urine specimens using techniques like GC-MS and LC-ESI-MS . This application is essential for forensic toxicology and drug monitoring.

Aquaculture

The compound has been used to investigate the in vitro efficacy of fluoroquinolones against Philasterides dicentrarchi , a ciliate parasite that affects fish in aquaculture. This research is significant for the development of treatments that can protect aquaculture from parasitic infections.

Behavioral Studies

Behavioral studies have employed 1-(1-(3-Chlorophenyl)ethyl)piperazine hydrochloride to induce hypophagia in food-deprived and freely feeding rats . This application is important for understanding the mechanisms of appetite control and can contribute to the development of treatments for eating disorders.

Neurodevelopmental Research

The compound has been linked to cortical reorganization or expansion of intact cortical regions after complete spinal transection in neonatally spinalized rats . This research is pivotal for understanding neuroplasticity and could have implications for rehabilitation strategies following spinal injuries.

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-[1-(3-chlorophenyl)ethyl]piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2.ClH/c1-10(15-7-5-14-6-8-15)11-3-2-4-12(13)9-11;/h2-4,9-10,14H,5-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMRBLYSENTKMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Cl)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70671781 | |

| Record name | 1-[1-(3-Chlorophenyl)ethyl]piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride | |

CAS RN |

1185307-54-3 | |

| Record name | 1-[1-(3-Chlorophenyl)ethyl]piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(Trifluoromethyl)phenoxy]-azetidine hydrochloride](/img/structure/B1453346.png)

![1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione](/img/structure/B1453347.png)

![7,8-Dimethoxy-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride](/img/structure/B1453348.png)

![1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-ol](/img/structure/B1453351.png)